

Application Note: Metabolic Profiling & Uncoupling Kinetics of 2,4-Dinitro-6-phenylphenol

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Compound of Interest

Compound Name: 2,4-Dinitro-6-phenylphenol

CAS No.: 731-92-0

Cat. No.: B8660168

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Abstract & Scientific Rationale

This application note details the protocol for utilizing **2,4-Dinitro-6-phenylphenol** (DNP-Ph) as a probe for mitochondrial uncoupling studies. While 2,4-Dinitrophenol (DNP) remains the historic reference for protonophoric uncoupling, the introduction of a phenyl group at the ortho position (C6) significantly alters the compound's lipophilicity (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">

) and steric profile.

Why use **2,4-Dinitro-6-phenylphenol**?

- Structure-Activity Relationship (SAR) Validation: It serves as a critical comparator in SAR studies, distinguishing the effects of pKa (acidity) versus lipophilicity on proton translocation rates compared to alkyl-substituted DNPs (e.g., Dinoseb).[1]

- Toxicological Modeling: As a known environmental contaminant and pesticide derivative, characterizing its metabolic impact is essential for predictive toxicology.[1]
- Kinetic Differentiator: Unlike FCCP (which can inhibit respiration at high concentrations due to membrane saturation), DNP derivatives often exhibit a broader dynamic range, allowing for more granular titration of maximal respiration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">).

Mechanism of Action

2,4-Dinitro-6-phenylphenol functions as a lipophilic weak acid (protonophore).[1] It traverses the Inner Mitochondrial Membrane (IMM) in its neutral, protonated form (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

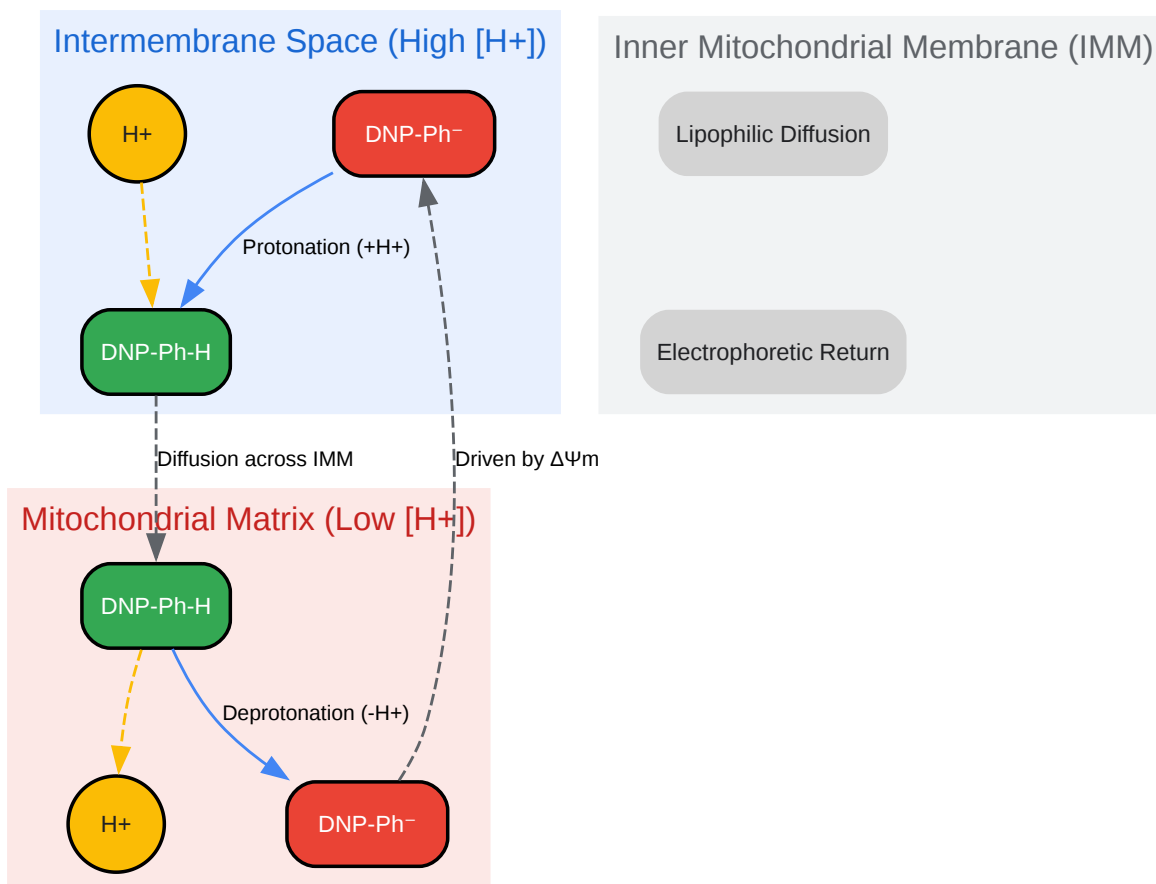
). Upon reaching the alkaline matrix, it deprotonates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), releasing a proton and dissipating the proton motive force (

) essential for ATP synthesis. The anionic form then diffuses back to the intermembrane space, driven by the membrane potential (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), to repeat the cycle.

Figure 1: Protonophoric Cycle of 2,4-Dinitro-6-phenylphenol[1]



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Caption: Cyclic proton translocation mechanism of **2,4-Dinitro-6-phenylphenol** across the IMM.

Material Preparation & Handling[1]

Safety Warning: **2,4-Dinitro-6-phenylphenol** is toxic by ingestion and skin contact.[1] It can cause hyperthermia.[1][2][3] Handle in a fume hood with full PPE (gloves, goggles, lab coat).[1]

Stock Solution Protocol

- Solvent: Dimethyl Sulfoxide (DMSO).[1]

- Note: Ethanol is a secondary option, but DMSO is preferred for stability and lower volatility in long-term assays.[1]
- Concentration: Prepare a 50 mM master stock.
- Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.

Parameter	Specification	Notes
Molecular Weight	260.19 g/mol	
Solubility	>10 mg/mL in DMSO	Sonication may be required.[1]
Appearance	Yellow crystalline solid	
CAS Number	731-92-0	Distinct from Dinoseb (88-85-7).[1]

Experimental Protocols

Protocol A: Mitochondrial Stress Test (Seahorse XF / Agilent)

This protocol determines the maximal respiratory capacity and uncoupling efficiency in live cells.[1]

Reagents:

- Assay Medium: XF Base Medium (pH 7.[1]4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.[1]
- Oligomycin (ATP Synthase inhibitor).[1]
- Rotenone/Antimycin A (ETC inhibitors).[1]

Workflow:

- Cell Seeding: Seed cells (e.g., HepG2, C2C12) at 20,000 cells/well in XF96 plates 24h prior.

- Equilibration: Wash cells with Assay Medium; incubate at 37°C (non-CO₂) for 45 min.
- Injection Strategy:
 - Port A: Oligomycin (1.5 μM final) – Establishes proton leak baseline.[1]
 - Port B: **2,4-Dinitro-6-phenylphenol** (Titration) – Induces uncoupled respiration.[1]
 - Port C: Rotenone/Antimycin A (0.5 μM final) – Determines non-mitochondrial respiration. [1]

Titration Strategy (Critical): Unlike FCCP, phenyl-substituted DNPs often require higher molar concentrations to achieve maximal uncoupling due to steric hindrance in membrane transit.[1]

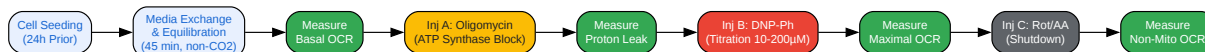
- Range: 10 μM, 25 μM, 50 μM, 100 μM, 200 μM.[1]
- Optimization: Perform a dose-response curve. The optimal concentration is the point of peak Oxygen Consumption Rate (OCR) before a decline (toxicity/inhibition).[1]

Protocol B: Isolated Mitochondria Respirometry (Clark Electrode / Oroboros)

For direct assessment of mitochondrial membrane integrity without cellular uptake variables.[1]

- Isolation: Isolate liver or muscle mitochondria using standard differential centrifugation.[1]
- Reaction Buffer: 125 mM KCl, 20 mM HEPES, 2 mM MgCl₂, 2.5 mM KH₂PO₄, 0.1% BSA, pH 7.2.
- Substrates: Succinate (5 mM) + Rotenone (2 μM) [Complex II] OR Glutamate/Malate (5 mM) [Complex I].
- State 3 Induction: Add ADP (200 μM). Allow to deplete to State 4.
- Uncoupling: Titrate **2,4-Dinitro-6-phenylphenol** in 5 μM increments until respiration collapses.

Figure 2: Experimental Workflow (Seahorse XF)



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Caption: Step-by-step injection workflow for measuring mitochondrial respiratory parameters.

Data Analysis & Interpretation

Calculating Uncoupling Efficiency

To validate the efficacy of **2,4-Dinitro-6-phenylphenol**, calculate the Respiratory Control Ratio (RCR) and Spare Respiratory Capacity.[1]

- Basal Respiration:
- Maximal Respiration:
- Uncoupling Potency (

): Plot Maximal Respiration vs. [DNP-Ph]. Fit to a sigmoidal dose-response curve.

Expected Results:

- Potency: **2,4-Dinitro-6-phenylphenol** is generally less potent than Dinoseb (sec-butyl) but may exhibit comparable or slightly lower potency than DNP depending on the lipid composition of the cells used.[1]
- Toxicity: If OCR drops sharply after the peak, the compound is disrupting membrane integrity beyond simple protonophoric action (e.g., membrane lysis).[1]

Compound	Approx. ^{[1][2][3][4][5][6][7]} ^{[8][9][10][11]} Optimal Conc. (HepG2)	LogP (Lipophilicity)
FCCP	0.5 - 1.5 μ M	High
2,4-DNP	50 - 100 μ M	Low-Medium
2,4-Dinitro-6-phenylphenol	25 - 150 μ M	Medium-High

Note: Values are empirical estimates; titration is mandatory for every new cell line.

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